Home > Products > Screening Compounds P130089 > Abiraterone metabolite 1
Abiraterone metabolite 1 -

Abiraterone metabolite 1

Catalog Number: EVT-254256
CAS Number:
Molecular Formula: C24H33NO
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abiraterone metabolite 1 is a 5β-reduced metabolite of abiraterone. Abiraterone, a steroidal drug, inhibits CYP17A1, blocks androgen synthesis and prolongs survival in prostate cancer.
Overview

Abiraterone metabolite 1, commonly referred to as Δ4-abiraterone (D4A), is a significant metabolite of the steroidal compound abiraterone, which is primarily used in the treatment of metastatic castration-resistant prostate cancer. Abiraterone functions by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), which plays a crucial role in androgen synthesis. The conversion of abiraterone to its metabolites, including D4A, enhances its pharmacological effects and may lead to improved therapeutic outcomes in patients.

Source and Classification

Abiraterone is classified as a small molecule and is recognized as a CYP17 inhibitor. It is derived from the steroid structure, specifically designed to interfere with androgen production pathways. The primary source of abiraterone metabolite 1 is through metabolic processes occurring in the liver and other tissues where steroidogenic enzymes are present. The identification of D4A has been linked to its ability to interact with androgen receptors and inhibit various enzymes involved in androgen synthesis, thereby augmenting the therapeutic effects of abiraterone itself .

Synthesis Analysis

The synthesis of abiraterone metabolite 1 occurs primarily via enzymatic conversion facilitated by steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase. In vitro studies have demonstrated that when abiraterone is incubated with liver microsomes or intestinal microbiota, it undergoes hydroxylation reactions leading to the formation of D4A and other metabolites . Specifically, the following methods have been utilized for the synthesis analysis:

Molecular Structure Analysis

The molecular structure of abiraterone metabolite 1 (D4A) retains significant similarities to its parent compound, abiraterone, but features additional hydroxyl groups that enhance its biological activity. The chemical formula for D4A can be represented as C24H31NO with a molecular weight of approximately 349.509 g/mol. The structural modifications allow D4A to exhibit binding affinity for androgen receptors comparable to enzalutamide, a potent antiandrogen used clinically .

Chemical Reactions Analysis

Abiraterone metabolite 1 is formed through several key biochemical reactions:

  • Hydroxylation: The primary reaction involves the addition of hydroxyl groups facilitated by enzymes such as 3β-hydroxysteroid dehydrogenase.
  • Oxidation: This reaction introduces additional oxygen atoms into the molecular structure of abiraterone, leading to various hydroxylated metabolites.
  • Enzymatic Conversion: The presence of specific enzymes significantly influences the rate and extent of D4A formation from abiraterone.
Mechanism of Action

The mechanism of action for abiraterone metabolite 1 involves multiple pathways:

  • Androgen Receptor Binding: D4A exhibits a strong affinity for androgen receptors, effectively competing with dihydrotestosterone for binding sites. This action inhibits androgen receptor signaling pathways that promote prostate cancer cell growth.
  • Inhibition of Androgen Synthesis Enzymes: D4A not only inhibits CYP17A1 but also affects other enzymes involved in androgen synthesis, such as steroid 5α-reductase and 3β-hydroxysteroid dehydrogenase .
  • Clinical Implications: Research indicates that direct administration of D4A may yield better clinical outcomes than abiraterone alone due to its enhanced inhibitory effects on androgen synthesis pathways .
Physical and Chemical Properties Analysis

Abiraterone metabolite 1 possesses several notable physical and chemical properties:

  • Solubility: D4A shows variable solubility depending on pH and solvent conditions.
  • Stability: The stability of D4A under physiological conditions has been documented; it remains stable in serum but may degrade under extreme conditions.
  • Protein Binding: Similar to abiraterone, D4A exhibits high protein binding capacity (>99%) in human plasma, primarily associating with human serum albumin and alpha-1 acid glycoprotein .
Applications

Abiraterone metabolite 1 has several scientific applications:

  • Cancer Therapy: Due to its potent antiandrogenic properties, D4A is being explored as a potential therapeutic agent in prostate cancer treatment protocols.
  • Biomarker Development: Measurement of D4A levels may serve as a biomarker for assessing patient responses to abiraterone therapy and predicting resistance mechanisms .
  • Pharmacokinetic Studies: Understanding the metabolism and pharmacokinetics of D4A aids in optimizing dosing regimens for enhanced therapeutic efficacy .

Properties

Product Name

Abiraterone metabolite 1

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+,24-/m1/s1

InChI Key

UNJQRCXVHBZVTM-JSIIKIRASA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.